molecular formula C7H11NO3 B12588516 N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide CAS No. 620958-16-9

N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide

Katalognummer: B12588516
CAS-Nummer: 620958-16-9
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: XACOKKMJWSMSFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide is a chemical compound with the molecular formula C7H11NO3 It is characterized by the presence of a cyclobutane ring substituted with a hydroxymethyl group and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide typically involves the reaction of cyclobutanone with formaldehyde and acetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The hydroxymethyl and acetamide groups play crucial roles in its binding affinity and specificity towards the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

620958-16-9

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

N-[1-(hydroxymethyl)-2-oxocyclobutyl]acetamide

InChI

InChI=1S/C7H11NO3/c1-5(10)8-7(4-9)3-2-6(7)11/h9H,2-4H2,1H3,(H,8,10)

InChI-Schlüssel

XACOKKMJWSMSFA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1(CCC1=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.